molecular formula C10H7F13O2 B3256203 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid CAS No. 26564-97-6

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid

Cat. No. B3256203
CAS RN: 26564-97-6
M. Wt: 406.14 g/mol
InChI Key: FTTVKNABRRCQHK-UHFFFAOYSA-N
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Description

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic acid (TDFA) is a perfluorinated carboxylic acid that has gained attention in scientific research due to its unique properties. This compound is a highly fluorinated surfactant that has been used in various applications, including as a wetting agent, lubricant, and coating material. In recent years, TDFA has been studied extensively for its potential use in biomedical research, particularly in the area of drug delivery.

Mechanism of Action

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid is a highly fluorinated surfactant that has unique properties that make it an effective carrier for drug delivery. It has a low surface tension and high spreading coefficient, which allows it to spread easily over surfaces. This compound also has a high solubility in water and organic solvents, which makes it an effective carrier for hydrophobic drugs.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is considered to be biocompatible. It has been used in various in vitro and in vivo studies, and has been shown to have minimal effects on cell viability and function. However, more research is needed to fully understand the long-term effects of this compound exposure.

Advantages and Limitations for Lab Experiments

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid has several advantages for use in lab experiments. It is a highly fluorinated surfactant that has unique properties that make it an effective carrier for drug delivery. It also has low toxicity and is considered to be biocompatible. However, this compound can be expensive to synthesize, and its use in lab experiments may be limited due to its potential environmental impact.

Future Directions

1. Further research is needed to fully understand the long-term effects of 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid exposure.
2. The potential use of this compound in the treatment of cancer and other diseases should be explored.
3. The development of new synthesis methods for this compound that are more cost-effective and environmentally friendly should be investigated.
4. The use of this compound in the preparation of nanoparticles for drug delivery should be further explored.
5. The potential use of this compound in other applications, such as in the preparation of coatings and lubricants, should be investigated.

Scientific Research Applications

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic Acid has been studied extensively for its potential use in biomedical research, particularly in the area of drug delivery. It has been shown to be an effective carrier for delivering drugs to specific target sites in the body, such as tumors. This compound has also been used as a surfactant in the preparation of nanoparticles for drug delivery.

properties

IUPAC Name

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F13O2/c11-5(12,3-1-2-4(24)25)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1-3H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTVKNABRRCQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F13O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60892327
Record name 4-(Perfluorohexyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60892327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26564-97-6
Record name 4-(Perfluorohexyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60892327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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